molecular formula C12H11N3 B8298609 2-(4-Methyl-1-phenyl-1H-pyrazol-3-yl)acetonitrile

2-(4-Methyl-1-phenyl-1H-pyrazol-3-yl)acetonitrile

Cat. No. B8298609
M. Wt: 197.24 g/mol
InChI Key: QJBLLWWNLUFNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772510B2

Procedure details

A mixture of 3-(bromomethyl)-4-methyl-1-phenyl-1H-pyrazole (112 mg, 446 μmol) and potassium cyanide (33.3 mg, 491 μmol) in DMSO (2 mL) was heated to 60° C. for 2 h. The reaction mixture was cooled to RT, poured into water (25 mL) and extracted with ethyl acetate (2×50 mL). The organic phases were washed with water (3×25 mL) and brine 1×25 mL). The combined organic layer was dried over MgSO4 and concentrated in vacuo to give 99.6 mg crude material. The product was obtained after purification by flash chromatography (using silica gel and an ethyl acetate/heptane gradient) as light yellow oil (58 mg, 294 μmol, 65.9%).
Name
3-(bromomethyl)-4-methyl-1-phenyl-1H-pyrazole
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
33.3 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:7]([CH3:8])=[CH:6][N:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:4]=1.[C-:15]#[N:16].[K+].O>CS(C)=O>[CH3:8][C:7]1[C:3]([CH2:2][C:15]#[N:16])=[N:4][N:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
3-(bromomethyl)-4-methyl-1-phenyl-1H-pyrazole
Quantity
112 mg
Type
reactant
Smiles
BrCC1=NN(C=C1C)C1=CC=CC=C1
Name
Quantity
33.3 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The organic phases were washed with water (3×25 mL) and brine 1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NN(C1)C1=CC=CC=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 99.6 mg
YIELD: CALCULATEDPERCENTYIELD 113.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.